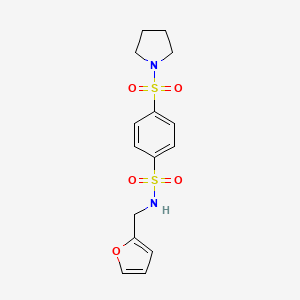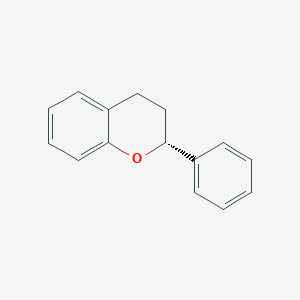
(2R)-flavan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-flavan is the (R)-enantiomer of flavan. It is an enantiomer of a (2S)-flavan.
Aplicaciones Científicas De Investigación
Cardiovascular Health
(2R)-flavan, a subclass of flavonoids, has been linked to cardiovascular health. Research indicates that certain flavonoids, including (2R)-flavan, may positively impact heart health by modulating biological processes. Specifically, flavonoids are associated with heart health benefits, prompting discussions on dietary recommendations for bioactive components like flavonoids to promote heart health (Erdman et al., 2007).
Periodontal Health
Flavan-3-ols and their oligomeric forms, proanthocyanidins, which include (2R)-flavan, exhibit antibacterial properties significant in preventing and treating periodontal diseases. These compounds from fruits, tea, and medicinal herbs show potential in inhibiting pathogens causing periodontitis, showcasing their importance in dental health (Nawrot-Hadzik et al., 2020).
Diabetes and Metabolic Health
Studies indicate a link between the intake of flavan-3-ols, including (2R)-flavan, and a reduced risk of type 2 diabetes and cardiovascular diseases. Anthocyanidins from berries and flavan-3-ols from green tea and cocoa are specifically noted for their potential in lowering the risk of these conditions (van Dam et al., 2013). Additionally, flavan-3-ols are part of dietary guidelines focused on improving cardiometabolic outcomes, with recommendations for daily intake to enhance heart health and metabolic markers (Crowe-White et al., 2022).
Cancer Prevention
Flavan-3-ols have shown potential in cancer prevention. A meta-analysis of epidemiologic studies suggests a significant inverse association between flavan-3-ols intake and overall cancer risk, with specific protective effects observed in various cancer types such as rectal, oropharyngeal, laryngeal, breast, and stomach cancers (Lei et al., 2016).
Propiedades
Nombre del producto |
(2R)-flavan |
|---|---|
Fórmula molecular |
C15H14O |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
(2R)-2-phenyl-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C15H14O/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15/h1-9,15H,10-11H2/t15-/m1/s1 |
Clave InChI |
QOLIPNRNLBQTAU-OAHLLOKOSA-N |
SMILES isomérico |
C1CC2=CC=CC=C2O[C@H]1C3=CC=CC=C3 |
SMILES canónico |
C1CC2=CC=CC=C2OC1C3=CC=CC=C3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-tert-butyl-2-methyl-3-phenyl-N-(2-pyridinylmethyl)-7-pyrazolo[1,5-a]pyrimidinamine](/img/structure/B1227214.png)
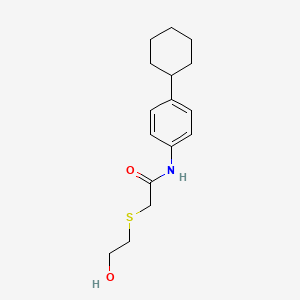
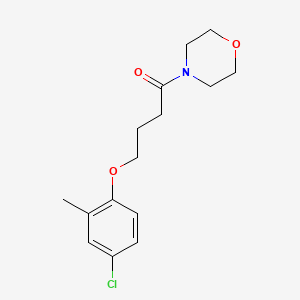
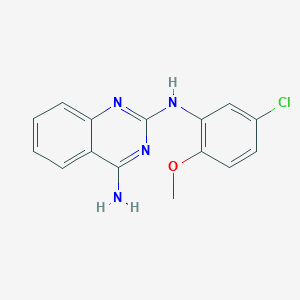
![N-[4-[oxo-[(1-oxo-3-phenylpropyl)hydrazo]methyl]phenyl]pentanamide](/img/structure/B1227222.png)
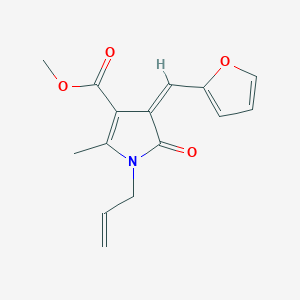
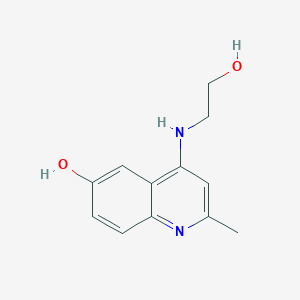

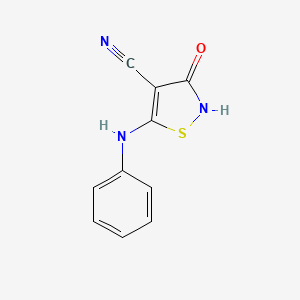
![4-Ethyl-14-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10,12,14-tetraene](/img/structure/B1227234.png)
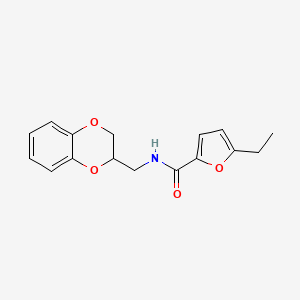
![2-(2-oxo-1-benzo[cd]indolyl)-N-(2-oxolanylmethyl)acetamide](/img/structure/B1227236.png)
![1-[2-Hydroxy-3-[4-(2-methylbutan-2-yl)phenoxy]propyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1227238.png)
